2-Ethyl-2-hydroxybutanoic acid

Description

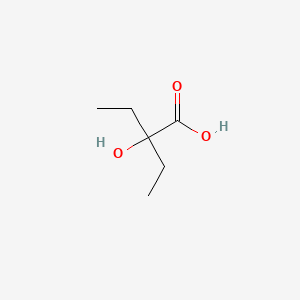

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-6(9,4-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVSANCQXSSLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189914 | |

| Record name | 2-Ethyl-2-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Ethyl-2-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

26 mg/mL at 18 °C | |

| Record name | 2-Ethyl-2-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3639-21-2 | |

| Record name | 2-Ethyl-2-hydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3639-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethyl-2-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Ethyl-2-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Ethyl-2-hydroxybutanoic acid, a molecule of interest in various research and development applications. This document details a robust synthetic pathway, outlines effective purification protocols, and presents relevant physicochemical data to support laboratory and developmental work.

Introduction

This compound, also known as diethylglycolic acid, is a tertiary α-hydroxy carboxylic acid. Its structure features a chiral center at the carbon bearing the hydroxyl and carboxyl groups. While it is a known metabolite of the common plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), its synthesis and purification are of interest for its potential use as an internal standard in analytical methods, a ligand in coordination chemistry, and as a building block in organic synthesis. This guide focuses on a practical and accessible synthetic route commencing from diethyl ketone.

Physicochemical and Analytical Data

A summary of the key physical, chemical, and analytical data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| CAS Number | 3639-21-2 |

| Appearance | White to off-white solid |

| Melting Point | 79-82 °C |

| Boiling Point | 277.83 °C (rough estimate) |

| Solubility | Soluble in water, ethanol, and diethyl ether. |

| ¹H NMR (DMSO-d₆) | Shifts (ppm): 0.77 (t, 6H), 1.58 (q, 4H), 5.3 (s, 1H), 11.8 (s, 1H) |

| ¹³C NMR | Data available, indicating the presence of the expected carbon environments. |

| IR Spectroscopy | Characteristic peaks for O-H (broad), C=O (strong), and C-O stretching vibrations are expected. |

Synthesis of this compound

The recommended synthetic pathway for this compound involves a two-step process starting from diethyl ketone. The first step is a cyanohydrin reaction to form 2-ethyl-2-hydroxybutyronitrile, which is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Ethyl-2-hydroxybutyronitrile (Cyanohydrin Formation)

This procedure should be performed in a well-ventilated fume hood due to the use of cyanide salts and the potential generation of hydrogen cyanide gas.

-

Materials:

-

Diethyl ketone

-

Sodium cyanide (NaCN)

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Water

-

Ice bath

-

Round-bottom flask equipped with a dropping funnel and magnetic stirrer

-

-

Procedure:

-

In the round-bottom flask, prepare a solution of sodium cyanide in water. Cool the solution in an ice bath.

-

Slowly add diethyl ketone to the cyanide solution with vigorous stirring.

-

From the dropping funnel, add a solution of sulfuric acid in water dropwise to the reaction mixture while maintaining the temperature below 10 °C. The pH of the solution should be maintained between 4 and 5 for optimal reaction speed.[1]

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12 hours.

-

Extract the reaction mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude 2-ethyl-2-hydroxybutyronitrile.

-

Step 2: Hydrolysis of 2-Ethyl-2-hydroxybutyronitrile to this compound

-

Materials:

-

Crude 2-ethyl-2-hydroxybutyronitrile

-

Sulfuric acid (H₂SO₄), aqueous solution (e.g., 50%)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Heating mantle

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

Combine the crude 2-ethyl-2-hydroxybutyronitrile with the aqueous sulfuric acid solution in the round-bottom flask.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended). During this process, the nitrile is first hydrolyzed to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[2][3]

-

Cool the reaction mixture to room temperature and carefully basify with a sodium hydroxide solution to a pH greater than 12.

-

Wash the aqueous solution with diethyl ether to remove any unreacted starting material or neutral byproducts.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid if it is not very soluble in the acidic solution, or prepare it for extraction.

-

Extract the acidified aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification of this compound

The crude product obtained from the synthesis can be purified by either recrystallization or column chromatography.

Experimental Protocol: Purification

Method 1: Recrystallization

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For carboxylic acids, common solvents include water, ethanol, or mixtures such as toluene/petroleum ether or ethanol/water.[4] Given the structure of this compound, a mixture of a polar solvent (like water or ethanol) and a non-polar solvent (like hexane) is a good starting point for optimization.

-

Procedure:

-

Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

-

If there are any insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

-

Method 2: Column Chromatography

For a more rigorous purification, especially to separate closely related impurities, column chromatography is recommended.

-

Stationary Phase: Silica (B1680970) gel is a common choice for the purification of polar compounds like carboxylic acids.

-

Mobile Phase: A solvent system with a gradient of increasing polarity is typically used. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a good starting point. The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

-

Elute the column with the solvent system, gradually increasing the polarity.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Safety Precautions

-

Cyanide Handling: Sodium cyanide and hydrogen cyanide are highly toxic. All manipulations involving these substances must be carried out in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). A cyanide antidote kit should be readily available.

-

Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and use appropriate personal protective equipment.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound. The described cyanohydrin-based synthesis is a reliable method, and the purification techniques of recrystallization and column chromatography offer flexibility to achieve the desired purity for various research and development needs. Adherence to the outlined protocols and safety precautions will enable the successful and safe production of this valuable chemical compound.

References

Physicochemical properties of 2-Ethyl-2-hydroxybutanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-2-hydroxybutanoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a mandatory visualization of a key experimental workflow.

Core Physicochemical Data

This compound, also known as 2-Ethyl-2-hydroxybutyric acid, is a hydroxy fatty acid.[1][2][3] It is recognized as a metabolite of Di-(2-ethylhexyl) phthalate (B1215562) (DEHP).[1][3] The compound's structure features a carboxylic acid group and a hydroxyl group attached to the same tertiary carbon, which is also bonded to two ethyl groups.

Chemical Identifiers and Molecular Formula

-

Synonyms: 2-Ethyl-2-hydroxybutyric acid, Diethylglycolic acid[5]

Tabulated Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 132.16 g/mol | [3][4][5] |

| Physical State | Solid | [3][4] |

| Melting Point | 79-82 °C | [6][7] |

| Boiling Point | Not Available (Experimental) | [2] |

| Water Solubility | 187 g/L (Predicted)[2], 26 mg/mL at 18 °C (Experimental) | [2][4] |

| pKa (Strongest Acidic) | 4.21 (Predicted) | [2] |

| logP (Octanol-Water) | 0.52 (Predicted)[2], 1.01 (Predicted)[2] | [2] |

| Density | 1.103 g/cm³ | [3] |

| Flash Point | 120.1 °C | [3] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Polar Surface Area | 57.53 Ų | [2] |

Experimental Protocols

Detailed experimental protocols for determining key physicochemical parameters are outlined below. These represent standard methodologies applicable to compounds like this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of a weak acid can be accurately determined using potentiometric titration.[8] This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added.

Materials:

-

This compound (accurately weighed, ~0.1-0.2 g samples)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water (carbonate-free)

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (calibrated)

-

Beakers (250 mL)

-

pH calibration buffers (e.g., pH 4.0, 7.0, 10.0)

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.[9]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in approximately 100 mL of deionized water in a beaker. Gentle warming may be used if necessary, followed by cooling to room temperature.[9]

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.[9] As the pH begins to change more rapidly, reduce the volume of the increments to obtain more data points around the equivalence point.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).[8] This can be found by examining the first derivative of the titration curve (ΔpH/ΔV).

-

The volume at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the point where the pH is equal to the pKa of the acid.[9] This is derived from the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻], making the log term zero.[9]

-

Determination of logP by Shake Flask Method

The partition coefficient (P), or its logarithm (logP), quantifies the lipophilicity of a compound. The shake flask method is a traditional and widely accepted technique for its direct measurement.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Water (high purity, typically buffered to a specific pH, e.g., 7.4)

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-MS)

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[10] This ensures that the volume of each phase does not change during the experiment due to mutual dissolution.

-

Sample Preparation: Prepare a stock solution of this compound in one of the pre-saturated phases (typically the one in which it is more soluble). The concentration should be low enough to avoid self-association but high enough for accurate measurement.

-

Partitioning:

-

Add known volumes of the pre-saturated n-octanol and pre-saturated water to a separatory funnel or vial.

-

Add a small, known amount of the compound's stock solution.

-

Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[10]

-

-

Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process and ensure complete separation.

-

Concentration Analysis: Carefully take a sample from each phase (the aqueous and the n-octanol layer). Determine the concentration of this compound in each sample using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[11] The logP is the base-10 logarithm of this value.[11]

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

logP = log₁₀(P)

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the potentiometric titration method used to determine the pKa of this compound.

Caption: Workflow for pKa determination via potentiometric titration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. foodb.ca [foodb.ca]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C6H12O3 | CID 77199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. labsolu.ca [labsolu.ca]

- 7. 2-ETHYL-2-HYDROXYBUTYRIC ACID | 3639-21-2 [amp.chemicalbook.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. web.williams.edu [web.williams.edu]

- 10. agilent.com [agilent.com]

- 11. acdlabs.com [acdlabs.com]

The Biological Activity of 2-Ethyl-2-hydroxybutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-hydroxybutanoic acid, a tertiary alpha-hydroxy acid, is primarily recognized as a secondary metabolite of the ubiquitous plasticizer Di-(2-ethylhexyl) phthalate (B1215562) (DEHP). While direct research on the specific biological activities of this compound is limited, its metabolic origin necessitates an examination of its potential role within the broader toxicological and physiological effects of its parent compound. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, its metabolic context, and the known biological activities of DEHP and its primary metabolites, which may be influenced by this downstream metabolic product. This paper aims to equip researchers with the foundational knowledge required to investigate the distinct biological role of this compound.

Introduction

This compound (also known as 2,2-diethylglycolic acid) is a small organic molecule classified as a hydroxy fatty acid.[1][2][3] Its presence in biological systems is predominantly linked to the metabolism of Di-(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer that has come under scrutiny for its potential endocrine-disrupting and reprotoxic effects.[4][5][6] Understanding the biological activities of DEHP metabolites is crucial for a complete assessment of its risk to human health. This guide focuses on what is currently known about this compound, highlighting its formation and potential, yet largely unexplored, biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting experimental studies.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| CAS Number | 3639-21-2 | |

| Appearance | White to off-white solid | |

| Melting Point | 79-82 °C | |

| Water Solubility | 187 g/L (predicted) | [2] |

| logP | 1.01 (predicted) | [2] |

| pKa (strongest acidic) | 4.21 (predicted) | [2] |

Table 1: Physicochemical Properties of this compound.

Metabolic Pathway of DEHP

This compound is a downstream metabolite of DEHP. The metabolic conversion of DEHP is a multi-step process that primarily occurs in the liver. Understanding this pathway is critical to contextualizing the potential in vivo exposure and effects of this compound.

References

- 1. The Cellular Effects of Di(2-ethylhexyl) Phthalate in Non-Malignant Colonic Epithelia Involve Oxidative Stress [mdpi.com]

- 2. foodb.ca [foodb.ca]

- 3. This compound | C6H12O3 | CID 77199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of di-(2-ethylhexyl) phthalate and four of its metabolites on steroidogenesis in MA-10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the in vitro effects of di-(2-ethylhexyl) phthalate exposure on human uterine leiomyoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide on the Natural Occurrence and Sources of 2-Ethyl-2-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 2-Ethyl-2-hydroxybutanoic acid, a hydroxy fatty acid of interest in toxicology and metabolomics. The primary documented source of this compound in biological and environmental systems is as a metabolite of the ubiquitous plasticizer, Di-(2-ethylhexyl) phthalate (B1215562) (DEHP). While its presence as an endogenous human metabolite is noted in databases, this is likely attributable to the widespread exposure to DEHP. This guide details the metabolic pathways of DEHP, outlines a representative experimental protocol for the quantification of this compound in biological matrices, and presents quantitative data for major DEHP metabolites. A hypothetical natural biosynthetic pathway is also discussed.

Introduction

This compound (CAS No: 3639-21-2), also known as 2-Ethyl-2-hydroxybutyric acid, is a C6 branched-chain hydroxy fatty acid. Its chemical structure features a carboxylic acid group and a hydroxyl group on the same carbon atom, which also has two ethyl substituents. While commercially available for research purposes, its natural occurrence is not well-documented and appears to be primarily linked to anthropogenic sources. This guide synthesizes the available literature to provide a detailed resource on its origins.

Anthropogenic Source: Metabolism of Di-(2-ethylhexyl) phthalate (DEHP)

The most significant and well-documented source of this compound in humans and the environment is as a metabolite of Di-(2-ethylhexyl) phthalate (DEHP). DEHP is a widely used plasticizer in a vast array of consumer and industrial products, leading to ubiquitous human exposure.

The metabolism of DEHP is a multi-step process that primarily occurs in the liver. It begins with the hydrolysis of DEHP to mono-(2-ethylhexyl) phthalate (MEHP). MEHP is then further metabolized through a series of oxidation reactions. While the major oxidative metabolites have been extensively studied, this compound is considered a minor metabolite. The metabolic pathway leading to the major oxidative metabolites is depicted in the following signaling pathway diagram. The precise enzymatic steps leading to this compound have not been fully elucidated but likely involve oxidation of the ethyl side chain of a precursor metabolite.

Hypothetical Natural Biosynthesis

While there is no direct evidence for the natural occurrence of this compound independent of DEHP exposure, a plausible biosynthetic pathway can be hypothesized based on known metabolic routes for branched-chain amino acids and fatty acids. This pathway remains speculative.

The carbon skeleton of this compound could theoretically be derived from the catabolism of isoleucine, a branched-chain amino acid. The catabolism of isoleucine produces intermediates that, through a series of enzymatic reactions involving dehydrogenases and hydratases, could potentially be converted to this compound.

An In-depth Technical Guide to 2-Ethyl-2-hydroxybutanoic Acid

CAS Number: 3639-21-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanoic acid, also known as diethylglycolic acid, is an alpha-hydroxy acid with a tertiary alcohol structure. This organic compound is of significant interest to the scientific community, primarily due to its role as a metabolite of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer with known endocrine-disrupting properties.[1][2] Understanding the chemical, physical, and biological properties of this compound is crucial for toxicology studies, metabolic research, and in the development of analytical methods for monitoring DEHP exposure. This guide provides a comprehensive overview of its properties, synthesis, and biological relevance, complete with detailed experimental protocols and data presented for clarity and practical application.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the presence of both a carboxylic acid and a hydroxyl functional group.[3] These features contribute to its solubility in water and its chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₃ | [3] |

| Molecular Weight | 132.16 g/mol | [3] |

| CAS Number | 3639-21-2 | [3] |

| Appearance | Solid | [2][3] |

| Melting Point | 79-82 °C | [4] |

| Solubility in Water | 26 mg/mL at 18 °C | [3] |

| Density | 1.103 g/cm³ | [2] |

| Flash Point | 120.1 °C | [2] |

| pKa (Strongest Acidic) | 4.21 (Predicted) |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (Water, 500 MHz) | Shifts [ppm]: 0.86, 0.87, 0.89, 1.63, 1.65, 1.66, 1.68, 1.69, 1.71, 1.76, 1.77, 1.79, 1.80, 1.82, 1.83 | [3] |

| ¹³C NMR | Data available from Aldrich Chemical Company, Inc. | [3] |

| Mass Spectrum (EI) | Major fragments (m/z) available from NIST WebBook. | |

| Infrared (IR) | KBr WAFER spectrum available from Aldrich Chemical Company, Inc. | [3] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a two-step process involving the formation of a cyanohydrin from diethyl ketone, followed by acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[5][6][7]

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 2-Ethyl-2-hydroxybutanenitrile (Cyanohydrin Formation)

This step involves the nucleophilic addition of a cyanide ion to the carbonyl group of diethyl ketone.[5]

Materials:

-

Diethyl ketone

-

Sodium cyanide (NaCN)

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Water

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and place it in an ice bath.

-

Add diethyl ketone (0.5 mol) to the flask.

-

In a separate beaker, carefully prepare a solution of sodium cyanide (0.55 mol) in 100 mL of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Slowly add the sodium cyanide solution to the stirring diethyl ketone in the ice bath.

-

While maintaining the temperature below 10 °C, slowly add concentrated sulfuric acid (0.3 mol) dropwise to the reaction mixture.

-

After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-Ethyl-2-hydroxybutanenitrile. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis of 2-Ethyl-2-hydroxybutanenitrile to this compound

This step involves the acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid.[6][7]

Materials:

-

Crude 2-Ethyl-2-hydroxybutanenitrile from Step 1

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Reflux apparatus

-

Beaker

-

pH paper or meter

Procedure:

-

Transfer the crude 2-Ethyl-2-hydroxybutanenitrile to a 500 mL round-bottom flask.

-

Add a mixture of concentrated hydrochloric acid (100 mL) and water (100 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Cool the mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or a water/ethanol mixture) to obtain pure this compound.

-

Dry the purified product in a desiccator.

Biological Role and Metabolic Pathway

This compound is a known metabolite of the widely used plasticizer, Di(2-ethylhexyl) phthalate (DEHP).[1][2] The metabolism of DEHP is a critical area of study in toxicology and environmental health.

DEHP Metabolic Pathway

DEHP is initially hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP). MEHP then undergoes further oxidation to various secondary metabolites, including this compound.[8]

Caption: Simplified metabolic pathway of DEHP.

Signaling Pathways Affected by DEHP Metabolites

Exposure to DEHP and its metabolites has been shown to affect various signaling pathways, which can lead to adverse health effects. These include:

-

PI3K/AKT/FOXO1 Pathway: This pathway is crucial for cell growth, proliferation, and metabolism. Disruption by DEHP metabolites has been linked to hepatic dysfunction.[9]

-

MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. Alterations in this pathway have been observed following DEHP exposure.[10]

-

Peroxisome Proliferator-Activated Receptors (PPARs): DEHP and its metabolites can interact with PPARs, which play a key role in lipid metabolism.[9]

Applications in Research

Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its structural similarity to endogenous organic acids and its commercial availability in high purity, this compound is a suitable internal standard for the quantification of other organic acids in biological samples.[11]

Experimental Protocol: Quantification of Organic Acids in Urine using GC-MS with this compound as an Internal Standard

Materials:

-

Urine sample

-

This compound (Internal Standard solution, e.g., 1 mg/mL in methanol)

-

Ethyl acetate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous sodium sulfate

-

Centrifuge tubes

-

Vortex mixer

-

Nitrogen evaporator

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: To 1 mL of urine in a centrifuge tube, add a known amount of the this compound internal standard solution (e.g., 50 µL).

-

Extraction:

-

Acidify the sample by adding 100 µL of 6M HCl.

-

Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 3 mL of ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

-

Derivatization:

-

Evaporate the dried extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the residue.

-

Cap the tube tightly and heat at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Scan Mode: Full scan (m/z 50-600) or Selected Ion Monitoring (SIM) for target analytes and the internal standard.

-

-

-

Quantification:

-

Identify the peaks corresponding to the target organic acids and the this compound internal standard based on their retention times and mass spectra.

-

Calculate the peak area ratios of the analytes to the internal standard.

-

Determine the concentration of the organic acids using a calibration curve prepared with known concentrations of standards and the internal standard.

-

Workflow for GC-MS Analysis

Caption: Workflow for organic acid analysis using GC-MS.

Ligand in Kinetic Studies

The carboxylic acid and hydroxyl groups of this compound allow it to act as a chelating ligand for metal ions. This property can be utilized in kinetic studies of electron transfer reactions.

Experimental Protocol: Study of Electron Transfer Kinetics with this compound as a Ligand

This protocol provides a general framework. Specific concentrations and conditions will depend on the metal center and the reaction being studied.

Materials:

-

A metal complex precursor (e.g., a chromium(III) salt)

-

This compound

-

A reducing or oxidizing agent

-

Buffer solution to maintain constant pH

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Stopped-flow apparatus (for fast reactions)

Procedure:

-

Preparation of the Metal-Ligand Complex:

-

Dissolve the metal precursor and a stoichiometric excess of this compound in the buffer solution.

-

Allow the solution to equilibrate to form the metal-(2-ethyl-2-hydroxybutanoate) complex. The formation of the complex can be monitored by UV-Vis spectroscopy.

-

-

Kinetic Measurements:

-

Place the solution of the metal-ligand complex in one syringe of the stopped-flow apparatus.

-

Place the solution of the reactant (oxidizing or reducing agent) in the other syringe.

-

Initiate the reaction by rapidly mixing the two solutions in the observation cell of the spectrophotometer.

-

Monitor the change in absorbance at a wavelength where the reactant or product has a strong absorbance as a function of time.

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the absorbance versus time data.

-

Repeat the experiment with varying concentrations of the reactant, metal-ligand complex, and ligand to determine the rate law and the reaction order with respect to each species.

-

Analyze the dependence of the rate constant on temperature to determine the activation parameters (activation energy, enthalpy, and entropy of activation).

-

Safety Information

This compound is classified as an irritant.[2]

Table 3: Hazard and Precautionary Statements

| Category | Statements |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep containers tightly closed. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a multifaceted compound with relevance in analytical chemistry, toxicology, and metabolic research. Its role as a biomarker for DEHP exposure underscores the importance of reliable analytical methods for its detection and quantification. The detailed protocols provided in this guide for its synthesis and application are intended to serve as a valuable resource for researchers in these fields. Further investigation into the specific interactions of this compound with biological systems will continue to enhance our understanding of the metabolic fate and toxicological implications of common environmental contaminants.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Gestational and Lactational Co-Exposure to DEHP and BPA Impairs Hepatic Function via PI3K/AKT/FOXO1 Pathway in Offspring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. metbio.net [metbio.net]

Toxicological Profile of 2-Ethyl-2-hydroxybutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicological information on 2-Ethyl-2-hydroxybutanoic acid. It is intended for informational purposes for a scientific audience and should not be used for clinical or regulatory decision-making without further expert consultation and data generation. A significant portion of the quantitative toxicological data presented is based on analogue compounds due to the limited availability of data for this compound itself.

Introduction

This compound, a derivative of butanoic acid, is a compound of interest in various research and development sectors. Understanding its toxicological profile is crucial for ensuring safety in its handling, application, and for predicting potential biological effects in drug development. This technical guide synthesizes the available hazard information, quantitative toxicological data from analogue compounds, and outlines standard experimental protocols relevant to its safety assessment.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been identified with the following hazards[1][2]:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

These classifications indicate that appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Quantitative Toxicological Data (Based on Analogue Compounds)

Due to the lack of specific quantitative toxicological studies on this compound, data from structurally similar compounds are presented below to provide a preliminary assessment of its potential toxicity. The primary analogues considered are 2-ethylbutyric acid and 2-ethylhexanoic acid .

Acute Toxicity

Table 1: Acute Toxicity Data for Analogue Compounds

| Compound | Test Species | Route | LD50/LC50 | Reference |

| 2-Ethylbutyric acid | Rat | Oral | > 2000 mg/kg bw | [3] |

Repeated Dose Toxicity

Table 2: Repeated Dose Toxicity Data for Analogue Compounds

| Compound | Test Species | Route | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| 2-Ethylbutyric acid | Rat (male) | Gavage | 42 days | 10 mg/kg bw/day | 50 mg/kg bw/day | Increased relative kidney weight | [3] |

| 2-Ethylbutyric acid | Rat (female) | Gavage | 42 days | 50 mg/kg bw/day | 250 mg/kg bw/day | Increased absolute and relative kidney weights | [3] |

| 2-Ethylhexanoic acid | Rat | Gavage | Gestation Days 6-15 | 250 mg/kg/day (maternal) | 500 mg/kg/day | Increased liver weight, resorptions, dead fetuses, growth retardation | [4][5] |

Genotoxicity

Table 3: Genotoxicity Data for Analogue Compounds

| Compound | Test System | Result | Metabolic Activation | Reference |

| 2-Ethylbutyric acid | Ames test | Negative | With and without | [3] |

| 2-Ethylbutyric acid | Chromosomal aberration test (in vitro) | Positive | Without | [3] |

| 2-Ethylbutyric acid | Micronucleus assay (in vivo) | Negative | Not applicable | [3] |

Reproductive and Developmental Toxicity

Table 4: Reproductive and Developmental Toxicity Data for Analogue Compounds

| Compound | Test Species | Route | NOAEL (Developmental) | NOAEL (Maternal) | Key Findings | Reference |

| 2-Ethylbutyric acid | Rat | Gavage | 50 mg/kg bw/day | 250 mg/kg bw/day | Decreased number of live pups at higher doses. | [3] |

| 2-Ethylhexanoic acid | Rat | Gavage | 100 mg/kg/day | 250 mg/kg/day | Skeletal malformations at maternally toxic doses. | [4][5][6] |

| 2-Ethylhexanoic acid | Rabbit | Gavage | ≥ 250 mg/kg/day | 25 mg/kg/day | Maternal toxicity at lower doses than developmental toxicity. | [4][5] |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) provide a framework for conducting such studies.

Skin Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

-

Test Animal: Typically, the albino rabbit is used.

-

Procedure: A small area of the animal's skin is clipped free of fur. The test substance (0.5 g or 0.5 mL) is applied to a small area of skin under a gauze patch.

-

Observation: The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction).

Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Test Animal: The albino rabbit is the standard model.

-

Procedure: A single dose of the test substance (0.1 mL or 0.1 g) is instilled into one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva.

-

Scoring: Observations are scored according to a graded scale.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Test Animal: Typically rats or mice are used.

-

Procedure: The test substance is administered by gavage to a small group of animals at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Stepwise Dosing: The initial dose is selected based on available information. The outcome of the first dose group determines the dose for the next group. If animals survive, a higher dose is used; if they die, a lower dose is used.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, typically from rat liver).

-

Principle: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid.

-

Endpoint: The number of revertant colonies is counted and compared to the control. A significant increase indicates a mutagenic effect.

Metabolism and Potential Signaling Pathways

Specific metabolic pathways and signaling pathways affected by this compound have not been elucidated. As a hydroxy fatty acid, it is plausible that it could be a substrate for enzymes involved in fatty acid metabolism[7][8]. It is also identified as a metabolite of Di-(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used plasticizer with known endocrine-disrupting properties[9][10]. The toxicity of DEHP is complex and involves various signaling pathways, but it is unclear to what extent this compound contributes to these effects.

Further research is required to understand the metabolic fate of this compound and to identify any specific signaling pathways it may modulate.

Visualizations

Conclusion

The toxicological profile of this compound is currently incomplete. Available GHS data indicate that it is an irritant to the skin, eyes, and respiratory system. In the absence of specific quantitative toxicity data, information from analogue compounds such as 2-ethylbutyric acid and 2-ethylhexanoic acid suggests a potential for systemic effects, particularly on the kidney, and possible developmental toxicity at high doses, often in the presence of maternal toxicity. The genotoxicity data for analogues are mixed, indicating a need for specific testing of this compound. Further research, following established OECD guidelines, is necessary to fully characterize the toxicological properties of this compound and to understand its metabolic fate and potential mechanisms of toxicity. This will be critical for a comprehensive risk assessment and to ensure its safe use in any application.

References

- 1. This compound | C6H12O3 | CID 77199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H12O3 | CID 77199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Assessment of the developmental toxicity of 2-ethylhexanoic acid in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The developmental toxicity of 2-ethylhexanoic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. foodb.ca [foodb.ca]

- 8. Human Metabolome Database: Showing metabocard for 2-Ethyl-2-Hydroxybutyric acid (HMDB0001975) [hmdb.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

A Technical Guide to the Spectroscopic Analysis of 2-Ethyl-2-hydroxybutanoic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-2-hydroxybutanoic acid (CAS No: 3639-21-2), a molecule of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment | Notes |

| ~12.0 | Broad Singlet | -COOH | Position is concentration and solvent dependent; exchanges with D₂O.[1][2][3] |

| ~3.5 - 4.0 | Singlet | -OH | Position is concentration and solvent dependent; exchanges with D₂O. |

| 1.63 - 1.83 | Quartet | -CH₂- (Ethyl x2) | Diastereotopic protons may lead to more complex splitting. |

| 0.86 - 0.89 | Triplet | -CH₃ (Ethyl x2) |

Note: Specific shifts can vary based on the solvent used. For example, a spectrum in DMSO-d6 is available on SpectraBase[4], and a spectrum in D₂O at 90 MHz has also been reported[5]. A detailed list of shifts and intensities from a 500 MHz spectrum in water is available on PubChem.[6][7]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Assignment | Notes |

| ~185 | -COOH | Saturated aliphatic carboxylic acids appear in this region.[2][8] |

| ~70 - 80 | C-OH | Quaternary carbon attached to the hydroxyl group. |

| ~30 | -CH₂- (Ethyl x2) | |

| ~8 - 10 | -CH₃ (Ethyl x2) |

Note: ¹³C NMR data for this compound is available through SpectraBase and was sourced from Aldrich Chemical Company, Inc.[6][7]

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Vibration Mode | Description |

| 3300 - 2500 | O-H Stretch (Carboxyl) | Very broad band, characteristic of hydrogen-bonded dimers in carboxylic acids.[1][3][9][10][11][12] |

| ~3500 | O-H Stretch (Alcohol) | Broad band, may be obscured by the carboxylic acid O-H stretch. |

| ~2970, 2880 | C-H Stretch | Aliphatic C-H stretching. |

| 1760 - 1690 | C=O Stretch | Strong, sharp absorption. For dimerized acids, this is typically around 1710 cm⁻¹.[1][2][9][10] |

| 1320 - 1210 | C-O Stretch | |

| 1440 - 1395 | O-H Bend | |

| 950 - 910 | O-H Bend (Out-of-plane) |

Note: A gas-phase IR spectrum is available in the NIST WebBook.[13]

Table 4: Mass Spectrometry Data

| Ionization Mode | Key Fragments (m/z) | Fragmentation Pathway |

| EI | 132 | Molecular Ion (M⁺).[14] |

| EI | 115 | Loss of -OH (M-17).[12] |

| EI | 103 | Loss of -C₂H₅ (M-29). |

| EI | 87 | Loss of -COOH (M-45). |

| EI | 73 | |

| ESI (-) | 131.07 | [M-H]⁻ Precursor ion for MS/MS experiments.[6][7] |

Note: Electron Ionization (EI) mass spectrum data is available in the NIST WebBook.[14] LC-MS and MS-MS data can be found in the PubChem database.[6][7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous by gentle vortexing.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio.[15]

-

To confirm the presence of exchangeable protons (-COOH and -OH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the ¹H NMR spectrum. The signals for these protons will disappear.[2]

-

2.2 IR Spectroscopy (ATR Method)

-

Sample Preparation:

-

Place a small amount of the solid this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

-

Data Acquisition:

-

Acquire the spectrum, typically in the range of 4000-650 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The resulting spectrum should be automatically ratioed against the background spectrum.

-

2.3 Mass Spectrometry (GC-MS with EI)

-

Sample Preparation and Derivatization:

-

To improve volatility for Gas Chromatography (GC) analysis, the carboxylic acid is often derivatized, for example, by silylation (e.g., using BSTFA) or esterification to form a methyl or ethyl ester.[16]

-

Dissolve a small amount of the derivatized sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

-

Instrument Setup (GC):

-

Data Acquisition (MS):

-

The eluent from the GC is directed into the mass spectrometer.

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-200).

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-ETHYL-2-HYDROXYBUTYRIC ACID(3639-21-2) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | C6H12O3 | CID 77199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C6H12O3 | CID 77199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. echemi.com [echemi.com]

- 12. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 13. 2-Ethyl-2-hydroxybutyric acid [webbook.nist.gov]

- 14. 2-Ethyl-2-hydroxybutyric acid [webbook.nist.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Ethyl-2-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanoic acid is a hydroxy fatty acid that can be found as a metabolite in biological systems. Its quantification is of interest in various research areas, including metabolism studies and toxicology, as it is a known metabolite of the common plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP)[1]. Accurate and robust analytical methods are crucial for determining its concentration in diverse biological matrices. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound are GC-MS and LC-MS/MS. Due to its polar nature and the presence of a hydroxyl group, derivatization is typically required for GC-MS analysis to improve volatility and chromatographic peak shape. LC-MS/MS methods offer the advantage of analyzing the compound directly, often with minimal sample preparation.

Quantitative Data Summary

The following table summarizes typical performance parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation, matrix, and validation performed in your laboratory.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Limit of Detection (LOD) | 1 - 20 ng/mL | 0.1 - 5 ng/mL |

| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.5 - 15 ng/mL |

| Linearity (r²) | > 0.99 | > 0.995 |

| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |

| Precision (% RSD) | < 15% | < 10% |

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol describes a GC-MS method for the quantification of this compound in plasma, incorporating a derivatization step.

1. Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of plasma sample, add an internal standard (e.g., deuterated this compound or a structural analog like 2-hydroxybutyric-d3 acid).

-

Acidify the sample with 10 µL of 1M HCl.

-

Add 500 µL of ethyl acetate (B1210297) and vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.

-

Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: Silylation

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the sample to room temperature before injection.

3. GC-MS Parameters

-

GC System: Agilent 7890B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL (splitless mode)

-

Inlet Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MS System: Agilent 5977A or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Protocol 2: Quantification of this compound in Urine by LC-MS/MS

This protocol details a direct and sensitive LC-MS/MS method for the quantification of this compound in urine.

1. Sample Preparation: Protein Precipitation

-

To 50 µL of urine sample, add an internal standard (e.g., deuterated this compound).

-

Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters

-

LC System: Waters ACQUITY UPLC or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: Sciex QTRAP 6500 or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-

Ion Source Parameters:

-

Curtain Gas: 30 psi

-

IonSpray Voltage: -4500 V

-

Temperature: 500°C

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

Visualizations

Experimental and Logical Relationships

Caption: GC-MS quantification workflow for this compound.

Caption: LC-MS/MS quantification workflow for this compound.

Signaling and Metabolic Pathways

Caption: Metabolic context of this compound.

References

Application Notes and Protocols for the Use of 2-Ethyl-2-hydroxybutanoic Acid as an Internal Standard in GC/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In quantitative analysis, the use of an internal standard (IS) is crucial for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.

2-Ethyl-2-hydroxybutanoic acid is a suitable internal standard for the analysis of various organic acids in biological and pharmaceutical matrices. Its structural similarity to endogenous hydroxy acids, coupled with its synthetic origin, minimizes the risk of it being present in the samples being analyzed. Like many polar analytes, it requires derivatization to increase its volatility and thermal stability for GC/MS analysis.[1] This document provides detailed application notes and protocols for its use.

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12O3 | [2][3] |

| Molecular Weight | 132.16 g/mol | [3] |

| Chemical Class | Hydroxy fatty acid, Tertiary alcohol | [4] |

| Physical State | Solid | [3] |

| Solubility | 26 mg/mL at 18 °C | [3] |

Experimental Protocols

A common challenge in the GC/MS analysis of polar compounds like this compound is their low volatility and potential for thermal degradation.[1] To overcome this, a derivatization step, typically silylation, is employed to convert the polar hydroxyl and carboxyl groups into non-polar trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[1]

Materials and Reagents

-

This compound (Internal Standard)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Sample matrix (e.g., plasma, urine, cell culture media)

-

Analytes of interest (e.g., other organic acids)

-

GC-MS grade solvents

Sample Preparation: Liquid-Liquid Extraction and Derivatization

This protocol is a synthesized example for the quantification of analogous short-chain hydroxy acids in a biological matrix like plasma.

-

Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.

-

Internal Standard Spiking: To 100 µL of plasma, add a known concentration of this compound solution.

-

Acidification: Acidify the sample by adding 10 µL of 1M HCl to protonate the organic acids.[5]

-

Extraction: Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and then centrifuge at 3000 rpm for 5 minutes to separate the layers.[5]

-

Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Derivatization:

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

-

Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization of the sterically hindered tertiary alcohol.[1]

-

After heating, allow the vial to cool to room temperature.

-

-

Final Preparation: If necessary, dilute the sample with hexane before injection. Transfer the derivatized sample to a GC autosampler vial for analysis.[1]

GC/MS Instrumentation and Conditions

The following are typical GC/MS parameters. Optimization may be required based on the specific instrument and analytes.

| Parameter | Condition |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature of 60°C for 2 minutes, ramp to 180°C at 20°C/min, then ramp to 250°C at 35°C/min and hold for 4 minutes. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl silicone (or similar) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

For quantitative analysis using SIM mode, characteristic ions for the derivatized this compound and the analytes of interest should be monitored.

Data Presentation

The following tables represent hypothetical quantitative data to illustrate the expected performance of a method using this compound as an internal standard.

Table 1: Calibration Curve for a Hypothetical Analyte

| Concentration (µg/mL) | Analyte/IS Peak Area Ratio |

| 1 | 0.105 |

| 5 | 0.520 |

| 10 | 1.035 |

| 25 | 2.580 |

| 50 | 5.150 |

| 100 | 10.250 |

| Linearity (R²) | 0.9995 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%CV, n=6) | |

| - Intra-day | < 5% |

| - Inter-day | < 8% |

| Accuracy (% Recovery, n=6) | 95 - 105% |

Visualizations

Experimental Workflow

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of 2-Ethyl-2-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanoic acid is a carboxylic acid that can be of interest in various fields, including metabolism studies and as a potential building block in chemical synthesis. Accurate and reliable analytical methods are crucial for its quantification and purification. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic acids. This document provides detailed protocols for both achiral and chiral separation of this compound using HPLC.

The achiral method focuses on the quantification of the compound using a reverse-phase column, which is a common and robust approach for the analysis of polar organic molecules.[1] The chiral method is essential for separating the enantiomers of this compound, which is critical in pharmaceutical development and stereoselective synthesis, as different enantiomers can exhibit distinct biological activities. Polysaccharide-based chiral stationary phases are often effective for the resolution of racemic mixtures of chiral acids.

Experimental Protocols

Achiral Analysis by Reverse-Phase HPLC

This protocol is designed for the quantitative analysis of this compound.

Materials and Reagents:

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or Formic acid for MS-compatibility)

-

Sample diluent: Mobile phase

Instrumentation and Columns:

-

HPLC system with a UV detector or a Mass Spectrometer (MS)

-

Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column with low silanol (B1196071) activity)[1]

Procedure:

-

Mobile Phase Preparation:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the sample diluent to a concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Set the HPLC system parameters as detailed in the data table below.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the standards and samples.

-

-

Data Analysis:

-

Identify the peak for this compound based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Quantify the amount of this compound in the samples using the calibration curve.

-

Chiral Separation by Normal-Phase HPLC

This protocol is intended for the separation of the enantiomers of this compound.

Materials and Reagents:

-

Racemic this compound standard

-

n-Hexane (HPLC grade)

-

Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

-

Trifluoroacetic acid (TFA)

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Column: Polysaccharide-based chiral stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, such as Chiralcel® OD-H, or an equivalent column).

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase of n-Hexane and an alcohol modifier (Isopropanol or Ethanol), with a typical starting ratio of 90:10 (v/v).

-

Add a small amount of a strong acid, such as 0.1% Trifluoroacetic Acid (TFA), to the mobile phase to improve peak shape for the acidic analyte.

-

Degas the mobile phase before use.

-

-

Standard Solution Preparation:

-

Prepare a solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase.

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter compatible with organic solvents.

-

-

Chromatographic Conditions:

-

Set the HPLC system parameters as described in the data table.

-

Equilibrate the chiral column with the mobile phase at a low flow rate (e.g., 0.5 mL/min) for an extended period as recommended by the manufacturer.

-

Inject the racemic standard to confirm the separation of the two enantiomers.

-

Inject the samples.

-

-

Data Analysis:

-

Determine the retention times for each enantiomer from the chromatogram of the racemic standard.

-

Calculate the resolution between the two enantiomeric peaks.

-

Determine the enantiomeric ratio in the samples by comparing the peak areas of the two enantiomers.

-

Data Presentation

Table 1: Summary of Quantitative HPLC Parameters